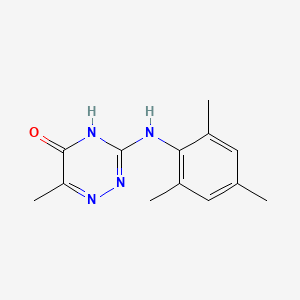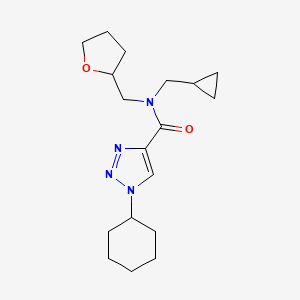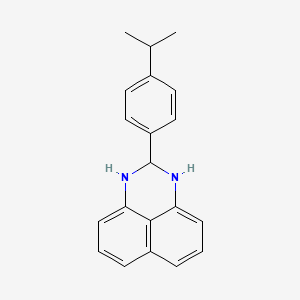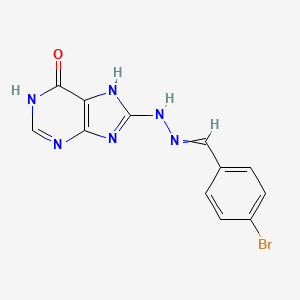
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a heterocyclic compound that belongs to the triazine family and has a molecular formula of C10H13N5O.
作用机制
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have both biochemical and physiological effects. Biochemically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of DHODH, which leads to the inhibition of pyrimidine nucleotide synthesis. This, in turn, leads to the inhibition of cell proliferation and cell death. Physiologically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.
实验室实验的优点和局限性
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one also has some limitations. It is not very soluble in water, which can make it challenging to work with in aqueous solutions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research. One area of interest is the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and agriculture. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of DHODH. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has both biochemical and physiological effects and has several advantages as a research tool. However, it also has some limitations. There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research, including the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs and the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials.
合成方法
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized using various methods, but the most common one is the reaction of mesitylamine with cyanogen bromide followed by the addition of methylamine. The resulting product is then treated with water to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. Another method involves the reaction of mesitylamine with triphosgene followed by the addition of methylamine to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. The synthesis of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a straightforward process and can be carried out in a laboratory setting.
科学研究应用
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to possess antitumor, antiviral, and antibacterial activities. Studies have also shown that 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a herbicide to control weeds.
属性
IUPAC Name |
6-methyl-3-(2,4,6-trimethylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-5-8(2)11(9(3)6-7)14-13-15-12(18)10(4)16-17-13/h5-6H,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBYKVOTVCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)



![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)